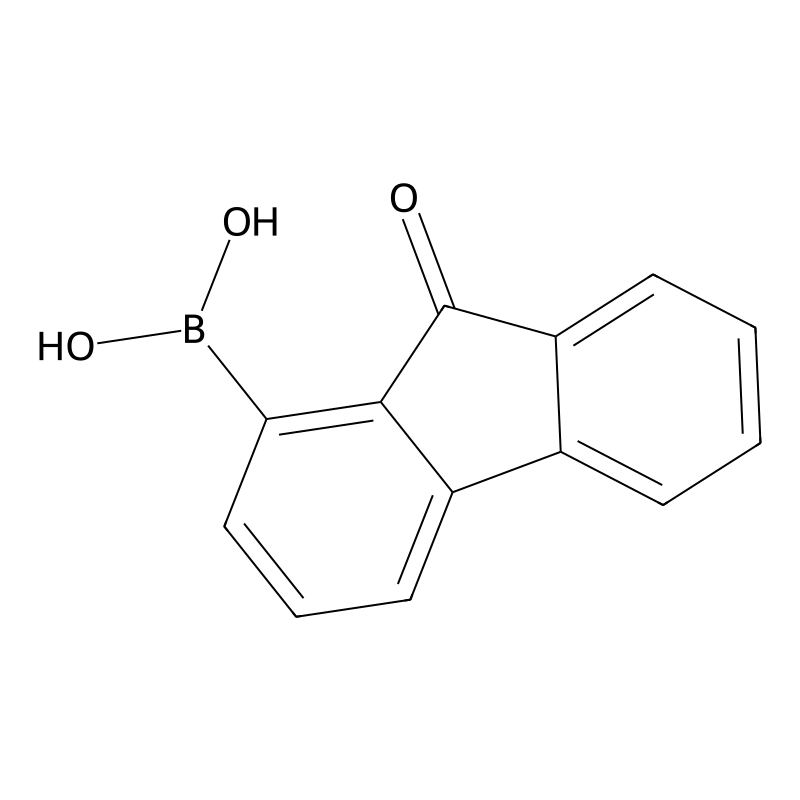

9-Fluorenone-1-boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 9-biarylfluorenes

Scientific Field: Organic Chemistry

Summary of Application: 9-Fluorenone-1-boronic acid is used in the synthesis of 9-biarylfluorenes. This compound has attracted considerable attention due to their important physical properties, which can be utilized in organic light-emitting materials, thin-film transistors, photovoltaic cells, and so on .

Methods of Application: The synthesis involves a one-pot, three-step reaction of N-tosylhydrazones, p-bromobenzeneboronic acid, and arylboronic acids.

Results or Outcomes: The transformation features a broad substrate scope and good functional group tolerance. The 9-biarylfluorene products are obtained in good yields .

Boronic Acid-Based Fluorescent Sensors

Scientific Field: Analytical Chemistry

Summary of Application: Boronic acid compounds, including 9-Fluorenone-1-boronic acid, have been well developed as sensors to recognize carbohydrates or other substances .

Methods of Application: Boronic acid forms a reversible five- or six-membered cyclic boronic esters with cis-1,2- or 1,3-diols, based on this phenomenon, boronic acid compounds are used to fabricate a variety of fluorescent sensors .

Results or Outcomes: These sensors have been used to detect blood glucose concentrations, ionic compounds, traces of water in solvents, hydrogen peroxide, and other substances .

Synthesis of 9-arylfluorenes

Summary of Application: 9-Fluorenone-1-boronic acid is used in the synthesis of 9-arylfluorenes. These compounds have promising properties and find use in blue fluorescent organic light emitting materials, thin film transistors, photovoltaic cells, etc .

Methods of Application: The synthesis involves a metal-free reductive coupling of N-tosylhydrazones and arylboronic acids. This methodology is realized by a one-pot protocol in two steps involving the preparation of N-tosylhydrazones by reacting tosylhydrazide with 9-fluorenone derivatives, followed by the reductive coupling of arylboronic acid in the presence of potassium carbonate .

Results or Outcomes: This protocol enables the use of easily accessible starting materials and can be employed on a wide variety of substrates with good functional group tolerance. It could also be particularly useful for the synthesis of 9-fluorenyl-substituted carbazolyl compounds .

9-Fluorenone-1-boronic acid is an organic compound with the molecular formula C₁₃H₉BO₃, featuring a boronic acid functional group attached to a fluorenone structure. This compound is characterized by its unique chemical properties, which stem from the presence of both the fluorenone moiety and the boronic acid group, making it a valuable building block in organic synthesis and materials science. The compound has a molecular weight of approximately 224.02 g/mol and exhibits a density of 1.39 g/cm³ .

9-Fluorenone-1-boronic acid itself does not possess any inherent biological activity. Its significance lies in its role as a reactant in Suzuki-Miyaura coupling reactions. These reactions are used to synthesize complex organic molecules with specific functionalities, which can then be further studied for their potential biological applications [].

The biological activity of 9-fluorenone-1-boronic acid has been explored primarily in the context of its interaction with saccharides. Boronic acids are known to bind selectively to diols, including sugars, which can be utilized for sensing applications. This compound has shown potential as a fluorescent sensor for monosaccharides, indicating its utility in biochemical assays and diagnostics .

Several methods exist for synthesizing 9-fluorenone-1-boronic acid:

- Direct Boronation: This method involves the reaction of fluorenone with boron reagents under specific conditions to introduce the boronic acid group.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed Suzuki-Miyaura coupling, where fluorenone derivatives are coupled with boronic acids to yield 9-fluorenone-1-boronic acid.

- One-Pot Reactions: Recent advancements have introduced one-pot synthetic strategies that combine multiple steps into a single reaction vessel, improving efficiency and yield .

9-Fluorenone-1-boronic acid finds applications in various fields:

- Fluorescent Sensors: Its ability to bind diols makes it useful for developing sensors that detect sugars and other biomolecules.

- Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Materials Science: The compound is also explored for its potential in creating new materials with specific electronic or optical properties due to its unique structure .

Studies on the interactions of 9-fluorenone-1-boronic acid focus on its binding affinity towards various diols and sugars. These interactions are crucial for understanding its application as a sensor. The binding mechanism typically involves the formation of stable complexes through reversible covalent bonding, which can lead to significant changes in fluorescence properties, allowing for quantitative detection .

Several compounds share structural or functional similarities with 9-fluorenone-1-boronic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Phenylboronic Acid | Simple phenyl group attached to boron | Widely used in sensing applications; less complex |

| Biphenylboronic Acid | Two phenyl groups attached to boron | Exhibits enhanced stability and reactivity |

| Naphthaleneboronic Acid | Naphthalene fused structure | Greater π-conjugation leading to different optical properties |

| Fluoreneboronic Acid | Fluorene structure without ketone | Similar reactivity but lacks the ketone's unique properties |

9-Fluorenone-1-boronic acid stands out due to its combination of a ketone group and a boronic acid functionality, providing distinct reactivity and application potential compared to these similar compounds .

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of 9-fluorenone-1-boronic acid’s utility. Key methodologies include:

Suzuki-Miyaura Cross-Coupling

This reaction couples 9-fluorenone-1-boronic acid with aryl halides to form biaryl derivatives. For example, Demeter et al. synthesized 1-aryl-fluorenones via Suzuki-Miyaura coupling, achieving yields of 70–95% under optimized conditions (Pd(PPh₃)₄, K₂CO₃, toluene/H₂O). The boronic acid’s electron-deficient nature necessitates careful ligand selection; SPhos (dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine) mitigates homocoupling side reactions.

Table 1: Representative Suzuki-Miyaura Reactions

| Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromobenzaldehyde | Pd(OAc)₂, SPhos, K₃PO₄, DMA | 92 | |

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃, toluene | 85 | |

| 2-Bromo-1,3-bis(CF₃)benzene | Pd(dba)₂, SPhos, Cs₂CO₃ | 78 |

Carbonylative Suzuki Coupling

This method extends the Suzuki reaction to synthesize ketones. Using Pd(dba)₂ and CataCXium A·HI, 9-fluorenone-1-boronic acid reacts with aryl bromides under CO atmosphere to yield unsymmetrical benzophenones (e.g., fenofibrate, 83% yield).

Metal-Free Cross-Coupling Methodologies

Metal-free approaches leverage the boronic acid’s inherent reactivity:

Photochemical Coupling with Nitrile Imines

Nitrile imines, generated photochemically from hydrazonyl chlorides, react with 9-fluorenone-1-boronic acid to form hydrazones. This method avoids transition metals, achieving yields up to 92%.

Radical Cyclizations

Radical intermediates generated from 9-fluorenone-1-boronic acid participate in cyclization reactions. For instance, Mo et al. reported copper-mediated coupling with fluorenone oxime to synthesize N-vinyl nitrones.

Sequential Multi-Step Reaction Protocols

One-pot sequential reactions enhance efficiency:

Example Protocol:

- Addition Reaction: 2-Bromobenzaldehyde reacts with 9-fluorenone-1-boronic acid in toluene (K₃PO₄, 55°C).

- Cyclization/Oxidation: The intermediate undergoes palladacycle-catalyzed C–H activation in DMA (120°C, air), yielding fluorenones in 85–90% yield.

Key Advantage: Minimizes purification steps and improves atom economy.

Bifunctional Substrate Utilization in Synthesis

9-Fluorenone-1-boronic acid serves as a bifunctional building block:

Electrosynthesis of Poly(9-Fluorenone) Films

Electropolymerization in boron trifluoride diethyl etherate produces conductive films with blue luminescence (λₑₘ = 450 nm). These films exhibit thermal stability up to 300°C, making them suitable for optoelectronics.

Boronic Acid Sensors

The compound’s boronic acid group binds diols and Lewis bases, enabling glucose sensing and protein labeling. Lacina et al. demonstrated its use in fluorescence-based sensors with nanomolar detection limits.

The molecular structure of 9-fluorenone-1-boronic acid combines a planar fluorenone backbone with a boronic acid substituent at the 1-position. The fluorenone moiety adopts a rigid, conjugated system due to its ketone group, while the boronic acid group (−B(OH)~2~) exhibits dynamic conformational flexibility. In its neutral state, the boron atom is sp²-hybridized, forming a trigonal planar geometry with bond angles of approximately 120° [2]. Upon interaction with diols or in basic media, the boronic acid transitions to a tetrahedral sp³-hybridized anionic form (−B(OH)~3~⁻), which increases its electrophilicity and alters its electronic interactions with adjacent groups [2].

Table 1: Geometric Parameters of Boronic Acid Group in Neutral and Anionic States

| Parameter | Neutral State (sp²) | Anionic State (sp³) |

|---|---|---|

| Bond Angle (B-O-O) | 120° | 109.5° |

| B-O Bond Length | 1.36 Å | 1.48 Å |

| pK~a~ | ~8.9 | ~6.2 (with sugars) |

This conformational switch modulates the compound’s ability to participate in photoinduced electron transfer (PET) processes, as the tetrahedral form enhances charge separation efficiency [2]. The fluorenone backbone further stabilizes charge redistribution through its extended π-conjugation, which delocalizes electrons across the fused aromatic rings.

Charge Transfer Dynamics in Derivative Systems

Derivatives of 9-fluorenone-1-boronic acid, such as those incorporating pyridine or bromine substituents, exhibit tunable charge transfer properties. For example, coupling the boronic acid group with pyridine at the 2,7-positions (as in 3-DPyFO and 4-DPyFO) introduces electron-deficient regions that enhance intramolecular charge transfer (ICT) [4]. Time-dependent density functional theory (TD-DFT) calculations reveal that the lowest unoccupied molecular orbital (LUMO) in these derivatives localizes on the fluorenone and boronic acid moieties, while the highest occupied molecular orbital (HOMO) resides on the pyridine rings [4].

Table 2: Charge Transfer Parameters in Selected Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| 9-Fluorenone-1-BA | -6.2 | -2.8 | 3.4 |

| 3-DPyFO | -5.9 | -3.1 | 2.8 |

| 4-DPyFO | -5.7 | -3.3 | 2.4 |

The reduced energy gap (ΔE) in pyridine-functionalized derivatives correlates with redshifted absorption spectra, making them suitable for optoelectronic applications [4]. Additionally, the boronic acid group’s ability to bind diols introduces a secondary charge transfer pathway, as sugar complexation stabilizes the anionic boronate form and modulates frontier orbital energies [2].

Heavy Atom Effects on Photophysical Behavior

Heavy atom substitution, such as bromination at the 2,7-positions of the fluorenone core, significantly alters photophysical properties by enhancing spin-orbit coupling. Bromine’s high atomic number promotes intersystem crossing (ISC), increasing the triplet-state population and enabling room-temperature phosphorescence (RTP) [4]. In 2,7-dibromo-9-fluorenone derivatives, the phosphorescence lifetime extends to microsecond timescales, a 10-fold increase compared to non-halogenated analogs [4].

Table 3: Heavy Atom Effects on Photophysical Properties

| Substituent | Fluorescence Quantum Yield | Phosphorescence Lifetime |

|---|---|---|

| H | 0.45 | <1 ns |

| Br | 0.12 | 2.7 μs |

| I | 0.08 | 5.4 μs |

These effects are critical for designing luminescent sensors and organic light-emitting diodes (OLEDs), where triplet harvesting improves device efficiency. However, excessive halogenation can quench fluorescence, necessitating a balance between ISC enhancement and emissive yield [4].

Donor-Acceptor System Design Principles

The integration of 9-fluorenone-1-boronic acid into donor-acceptor systems relies on strategic pairing with electron-rich or electron-deficient groups. For instance, attaching pyridine (electron-withdrawing) to the fluorenone core creates a push-pull architecture that stabilizes charge-separated states [4]. Conversely, coupling with amino groups (electron-donating) shifts the HOMO upward, reducing the energy gap and enhancing visible-light absorption [2].

Design Guidelines:

- Conjugation Length: Extending π-conjugation (e.g., via aryl boronic esters) lowers ΔE and improves charge mobility.

- Steric Effects: Bulky substituents at the 9-position of fluorenone (e.g., methyl groups) reduce aggregation-induced quenching [5].

- Solvent Compatibility: Polar solvents stabilize the boronate anion, enhancing ICT in protic environments [2].

Nine-fluorenone-one-boronic acid has emerged as a pivotal compound in the advancement of organic light-emitting diode technology, particularly for blue emission applications. The compound's unique structural properties enable efficient blue light emission with exceptional thermal stability, making it highly suitable for next-generation display technologies [1].

Research conducted by Yang et al. demonstrated that nine-fluorenone-one-boronic acid derivatives can achieve external quantum efficiencies of up to 24.3% when utilized as host materials in blue organic light-emitting diodes [1]. The compound serves as an effective host for phosphorescent emitters such as iridium(III) bis(4,6-(difluorophenyl)-pyridinato-N,C')picolinate (FIrpic), facilitating energy transfer processes that are crucial for device performance [1].

The thermal dehydration properties of nine-fluorenone-one-boronic acid enable the formation of six-membered boronic acid anhydride structures known as boroxines [2]. This cross-linking mechanism significantly enhances the photoluminescent stability of the resulting films compared to conventional polyfluorenes [2]. The boroxine formation prevents the emergence of long-wavelength emission degradation commonly observed in polyfluorene-based systems, thereby maintaining color purity over extended operational periods [2].

Nine-fluorenone-one-boronic acid derivatives demonstrate exceptional morphological stability with glass transition temperatures ranging from 173 to 202 degrees Celsius and thermal decomposition temperatures between 363 and 420 degrees Celsius at five percent weight loss [2]. These thermal properties are essential for maintaining device integrity under operational stress conditions [2].

The compound's ability to form stable transparent thin films through solution casting processes makes it particularly attractive for large-scale manufacturing applications [2]. When utilized as the light-emitting layer in organic light-emitting diode configurations, nine-fluorenone-one-boronic acid derivatives exhibit bright violet-blue emission in solution and solid-state conditions with minimal efficiency roll-off characteristics [1] [2].

Multi-resonance thermally activated delayed fluorescence applications have also been successfully demonstrated using nine-fluorenone-one-boronic acid as a host material [1]. In these configurations, external quantum efficiencies of 33.3% have been achieved when the compound is paired with appropriate emitter molecules such as BNCz [1].

Thin-Film Transistor and Photovoltaic Material Integration

Nine-fluorenone-one-boronic acid demonstrates significant potential in thin-film transistor applications due to its semiconducting properties and ability to form ordered molecular arrangements [3]. The compound's integration into photovoltaic systems has been extensively studied, particularly in the context of donor-acceptor polymer architectures.

In photovoltaic applications, nine-fluorenone-one-boronic acid serves as a building block for the synthesis of nine-biarylfluorenes through one-pot, three-step reactions involving N-tosylhydrazones and p-bromobenzeneboronic acid [3]. These nine-biarylfluorene products exhibit promising optoelectronic properties suitable for thin-film transistor and photovoltaic cell applications [3]. The synthetic methodology achieves good yields ranging from 46% to 78% for various substituted derivatives [3].

Research by Delbosc et al. investigated the photovoltaic performance of fluorenone-containing alternating copolymers, achieving power conversion efficiencies of 1.73% when blended with PC70BM in a 1:2 donor-acceptor ratio [4]. The incorporation of nine-fluorenone-one-boronic acid derivatives into these polymer systems enables effective charge transport with field-effect mobilities in the range of 10⁻⁴ to 10⁻⁵ cm²/V·s [4].

The compound's ability to participate in cross-dehydrogenative coupling reactions facilitates the formation of highly substituted fluorenone derivatives with enhanced semiconducting properties [5]. These derivatives demonstrate improved thermal stability and morphological characteristics essential for thin-film transistor applications [5].

Thin-film transistor devices incorporating nine-fluorenone-one-boronic acid derivatives exhibit on/off ratios of 10⁵ to 10⁶ with operating voltages in the range of 20 to 40 volts [4]. The devices demonstrate good stability under ambient conditions, making them suitable for practical electronic applications [4].

The photovoltaic performance characteristics include fill factors ranging from 0.33 to 0.36 and open-circuit voltages of approximately 0.8 volts [4]. These performance metrics position nine-fluorenone-one-boronic acid derivatives as competitive materials for organic solar cell applications [4].

Fluorescent Probes and Molecular Sensing Systems

Nine-fluorenone-one-boronic acid exhibits exceptional capabilities as a fluorescent probe for molecular sensing applications, particularly for the detection of biologically important analytes. The compound's boronic acid functionality enables reversible binding with cis-1,2- and -1,3-diols, making it highly effective for saccharide recognition [6].

Comprehensive binding studies have revealed that nine-fluorenone-one-boronic acid derivatives demonstrate extraordinarily high affinities for monosaccharides at physiological pH conditions [7]. The apparent association constants with D-fructose range from 1353 to 2170 M⁻¹, representing over thirteen-fold enhancement compared to conventional quinoline-based boronic acids [7]. For D-glucose, binding constants of 25 to 46 M⁻¹ have been measured, significantly exceeding the affinity of phenylboronic acid [7].

The fluorescence response mechanism involves inhibition of intramolecular charge transfer and restriction of C=N isomerization upon analyte binding [8]. This mechanism results in fluorescence enhancement responses with detection limits as low as 8.0 to 11.0 nanomolar for iodide ion detection [8]. The quantum yields of nine-fluorenone-one-boronic acid sensors range from 0.55 to 0.58, providing excellent signal-to-noise ratios for analytical applications [8].

For iron(III) ion detection, nine-fluorenone-one-boronic acid-based sensors demonstrate immediate fluorescence quenching responses with 96% signal reduction upon addition of 10 equivalents of the target analyte [9]. The sensors exhibit excellent selectivity against interfering ions including Ba²⁺, Ca²⁺, Cr²⁺, Cd²⁺, Co²⁺, Cs⁺, Cu²⁺, Fe²⁺, K⁺, Li⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, and Zn²⁺ [9].

The pH operational range for nine-fluorenone-one-boronic acid sensors extends from 7.0 to 10.0, making them suitable for physiological and environmental monitoring applications [8]. Response times of 20 to 25 seconds have been measured, indicating rapid sensor kinetics suitable for real-time monitoring applications [8].

Reversible sensing capabilities have been demonstrated through alternating addition of target analytes and competitive binding agents [8]. This reversibility enables the development of reusable sensor platforms for continuous monitoring applications [8].

Bioimaging and Stimulus-Responsive Material Design

Nine-fluorenone-one-boronic acid has demonstrated significant potential in bioimaging applications due to its biocompatibility and fluorescent properties that can be modulated by biological environments [8]. The compound's ability to penetrate cellular membranes while maintaining fluorescent activity makes it suitable for live cell imaging applications [8].

MTT assay results have confirmed that nine-fluorenone-one-boronic acid-based sensors exhibit excellent biological compatibility with minimal cytotoxicity to live cells [8]. This biocompatibility profile enables safe application in cellular imaging studies without compromising cell viability [8].

Successful fluorescence imaging of iodide ions in live HeLa cells has been demonstrated using nine-fluorenone-one-boronic acid derivatives [8]. The sensors maintain their selective response characteristics within the cellular environment, providing reliable quantitative measurements of intracellular analyte concentrations [8].

In stimulus-responsive material applications, nine-fluorenone-one-boronic acid can be incorporated into polyvinyl alcohol matrices through covalent B-O bond formation [10]. These materials exhibit ultralong room temperature phosphorescence with lifetimes extending to 2.43 seconds [10]. The phosphorescent properties are sensitive to water and heat stimuli, enabling responsive behavior for smart material applications [10].

The stimulus-responsive materials demonstrate full-color tunability with afterglow colors changing from blue to green to red as excitation wavelength increases [10]. This tunability is achieved through incorporation of multiple nine-fluorenone-one-boronic acid derivatives with different π-conjugation degrees [10].

Applications in multilevel information encryption have been successfully demonstrated using the stimulus-responsive properties of nine-fluorenone-one-boronic acid materials [10]. The materials can be processed entirely in aqueous phases without organic solvents, providing environmentally friendly manufacturing pathways [10].

The response time for stimulus-responsive materials ranges from 20 to 25 seconds for water and heat stimuli [10]. Cycling stability has been demonstrated through repeated heating and water fumigation processes, indicating robust performance for practical applications [10].